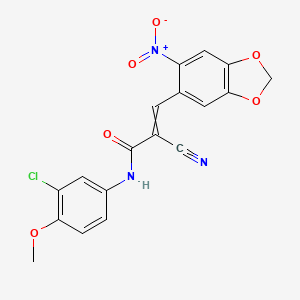

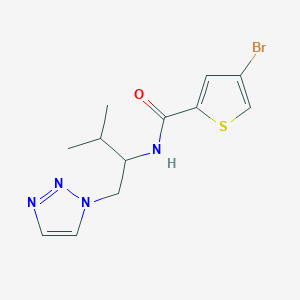

Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a compound that likely exhibits a complex structure due to the presence of multiple functional groups and heterocycles. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied. These compounds typically involve reactions of ethyl 3-oxobutanoate derivatives with various nucleophiles and have been characterized by spectral methods and X-ray diffraction analysis .

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, where an aldehyde is reacted with an active methylene compound in the presence of a basic catalyst . For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized using this method with piperidine and trifluoroacetic acid as catalysts . Similarly, the target compound could be synthesized through a multi-step process involving the formation of an oxadiazole ring followed by alkylation and condensation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray diffraction studies, which reveal the crystalline nature and the conformation of the molecules . For example, compounds with a 3-oxobutanoate backbone often crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . The target compound would likely have a similar crystalline structure, with additional complexity due to the oxadiazole ring and piperidine moiety.

Chemical Reactions Analysis

The chemical reactions involving ethyl 3-oxobutanoate derivatives can lead to a variety of products depending on the reaction conditions and the substrates used . For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate can react with arylidenemalononitriles to yield different products such as 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives . The target compound could also undergo similar reactions, potentially leading to the formation of various heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the target molecule are influenced by their functional groups and molecular geometry. The presence of fluorine atoms, oxadiazole rings, and piperidine units can affect the compound's polarity, solubility, and reactivity . Spectral studies, such as NMR and mass spectrometry, are typically used to characterize these compounds and provide insights into their chemical behavior . The target compound's properties would be expected to be consistent with these observations, with specific characteristics determined by its unique structure.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles demonstrates the potential for Ethyl 4-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-4-oxobutanoate in similar synthetic applications. These heterocycles include oxazoles, thiazoles, imidazoles, triazines, and pyridines, highlighting the compound's utility in creating pharmacologically relevant structures (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate suggest that compounds derived from or related to this compound could have promising antimicrobial properties. These compounds undergo structural modifications to enhance their biological activity, indicating the potential of this compound in the development of new antimicrobial agents (Kumar, A. D., Kumara, K., Lokanath, N. K., Kumar, K., & Prabhuswamy, M., 2016).

Anticancer Agents

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrates the application of this compound and related compounds in developing potential anticancer agents. These compounds were evaluated for their anticancer activities, suggesting the role of such structures in medicinal chemistry and drug design for cancer therapy (Rehman, A., Ahtzaz, N., Abbasi, M., Siddiqui, Sz, Saleem, S., Manzoor, S., Iqbal, J., Virk, N., Chohan, T., & Shah, S., 2018).

Antioxidant and Antimicrobial Studies

Compounds synthesized from Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, sharing a core structure with this compound, have been evaluated for their antioxidant and antimicrobial activities. This indicates the potential for derivatives of this compound in creating compounds with desirable biological properties (Kumar, A. D., Naveen, S., Vivek, H. K., Prabhuswamy, M., Lokanath, N. K., & Kumar, K., 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various targets, including enzymes, receptors, and transporters . The specific target would depend on the exact structure and properties of the compound.

Mode of Action

The compound might interact with its target through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals forces . The exact mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

The compound might affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, charge, polarity, and solubility. These properties would influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, this might result in decreased production of a certain molecule, which could have various downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-2-27-19(26)10-9-18(25)24-11-5-6-14(13-24)12-17-22-20(23-28-17)15-7-3-4-8-16(15)21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBJXVJVQMYSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)

![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)